molecular formula C12H16BrNO2 B13819031 Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester CAS No. 1241683-15-7

Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester

Cat. No.: B13819031
CAS No.: 1241683-15-7
M. Wt: 286.16 g/mol
InChI Key: QAZSKYBREOZZBE-LBPRGKRZSA-N
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Description

Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester is a chemical compound that belongs to the class of alanine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester typically involves the esterification of alanine with an appropriate bromophenyl derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human intervention, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active alanine derivative, which can then participate in metabolic pathways.

Comparison with Similar Compounds

  • Alanine, 3-(P-chlorophenyl)-2-methyl, ethyl ester
  • Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester
  • Alanine, 3-(P-iodophenyl)-2-methyl, ethyl ester

Comparison: Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with enzymes and receptors, making it a valuable molecule for specific applications.

Properties

CAS No.

1241683-15-7

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1

InChI Key

QAZSKYBREOZZBE-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)Br)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

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